![molecular formula C13H12ClFN2O B2843195 N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2411285-44-2](/img/structure/B2843195.png)
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound featuring an indole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure, incorporating both chloro and fluoro substituents on the indole ring, suggests potential for diverse biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the indole derivative.
Formation of the Amide: The final step involves the formation of the amide bond. This can be done using acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl chain. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The chloro and fluoro substituents on the indole ring can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with modifications at the nitrogen or ethyl chain.
Reduction: Saturated amide derivatives.
Substitution: Substituted indole derivatives with various nucleophiles replacing the chloro or fluoro groups.
科学研究应用
Chemistry
In chemistry, N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating libraries of compounds for drug discovery.
Biology
Biologically, this compound can be used to study the effects of halogenated indoles on cellular processes. It may serve as a probe to investigate indole-binding proteins and their roles in various biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of chloro and fluoro groups suggests possible applications in developing anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors due to their planar structure and ability to participate in hydrogen bonding and π-π interactions. The chloro and fluoro substituents may enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.
相似化合物的比较
Similar Compounds
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the chloro substituent, potentially altering its biological activity and binding properties.
N-[2-(7-Chloro-1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the fluoro substituent, which may affect its reactivity and interaction with biological targets.
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide: Has a different amide moiety, which could influence its solubility and pharmacokinetic properties.
Uniqueness
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is unique due to the combination of chloro and fluoro substituents on the indole ring, which can significantly impact its chemical reactivity and biological activity. This dual substitution pattern is less common and may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
属性
IUPAC Name |
N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-12(18)16-4-3-8-7-17-13-10(8)5-9(15)6-11(13)14/h2,5-7,17H,1,3-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVEOFTXUTMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CNC2=C1C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
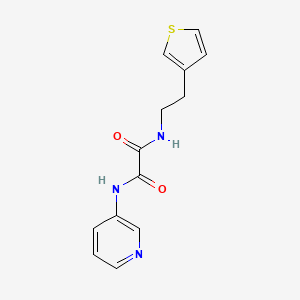
![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)
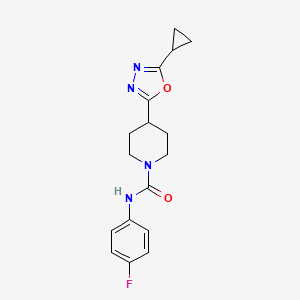
![N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2843121.png)
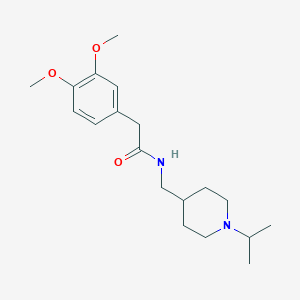
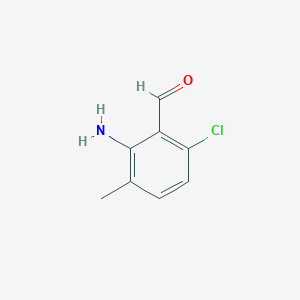
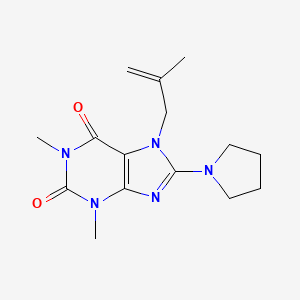
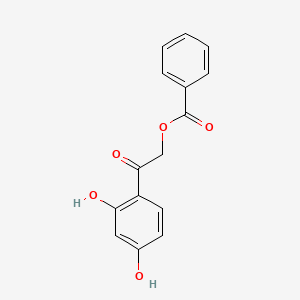
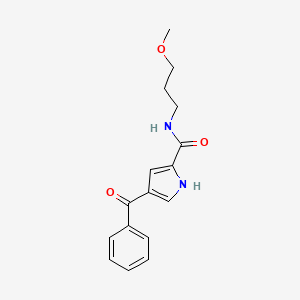
![4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)
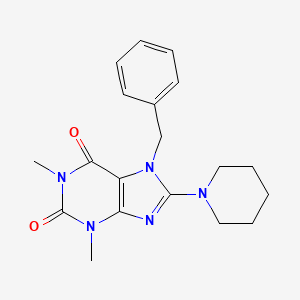
![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)
![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)
